molecular formula C11H21ClN2O3 B13472499 Tert-butyl1-(aminomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylatehydrochloride

Tert-butyl1-(aminomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylatehydrochloride

Cat. No.: B13472499
M. Wt: 264.75 g/mol
InChI Key: NHACKYXBWFCHPE-UHFFFAOYSA-N
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Description

Tert-butyl1-(aminomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylatehydrochloride is a complex organic compound with a unique bicyclic structure. This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its structure features a tert-butyl group, an aminomethyl group, and a carboxylate group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl1-(aminomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylatehydrochloride typically involves multiple steps. One common method includes the reaction of a bicyclic lactam with tert-butyl chloroformate in the presence of a base, followed by the introduction of an aminomethyl group through reductive amination. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl1-(aminomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylatehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl1-(aminomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylatehydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl1-(aminomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 5-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
  • Tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
  • Tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

Uniqueness

Tert-butyl1-(aminomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylatehydrochloride stands out due to its unique combination of functional groups and bicyclic structure. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C11H21ClN2O3

Molecular Weight

264.75 g/mol

IUPAC Name

tert-butyl 1-(aminomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate;hydrochloride

InChI

InChI=1S/C11H20N2O3.ClH/c1-10(2,3)16-9(14)13-7-11(6-12)4-8(13)5-15-11;/h8H,4-7,12H2,1-3H3;1H

InChI Key

NHACKYXBWFCHPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC1CO2)CN.Cl

Origin of Product

United States

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